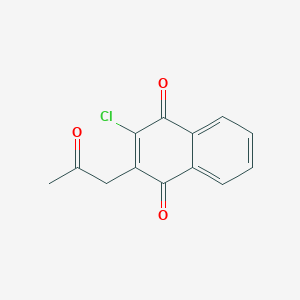
1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid is a complex organic compound with the molecular formula C14H10N2O3. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an isoquinoline core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Stetter reaction, where benzaldehydes react with methyl vinyl ketone in the presence of sodium cyanide as a catalyst in dimethylformamide at 35°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
When compared to similar compounds, 1-Oxo-4-(1H-pyrrol-2-yl)-1,2-dihydroisoquinoline-3-carboxylic acid stands out due to its unique structural features. Similar compounds include:
Carfilzomib: A proteasome inhibitor used in cancer therapy.
Erdafitinib: A fibroblast growth factor receptor inhibitor used in cancer treatment. These compounds share some structural similarities but differ significantly in their specific applications and mechanisms of action.
Properties
CAS No. |
920020-06-0 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-oxo-4-(1H-pyrrol-2-yl)-2H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c17-13-9-5-2-1-4-8(9)11(10-6-3-7-15-10)12(16-13)14(18)19/h1-7,15H,(H,16,17)(H,18,19) |
InChI Key |
CABKSDQUBIFBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)


![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)





![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)




